N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a thiophene sulfonyl group and an acetamide moiety linked to a 3-methoxyphenyl group. The 3-methoxyphenyl group is known to influence electronic properties and metabolic stability, while the thiophene sulfonyl-piperidine core may enhance binding to biological targets such as receptors or enzymes .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJNWJDASAINFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the thiophen-2-ylsulfonyl group can be introduced through a sulfonylation reaction.
Introduction of the Acetamide Group: The acetamide moiety can be added via an acylation reaction.
Attachment of the Methoxyphenyl Group: The final step may involve the coupling of the methoxyphenyl group to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.
Substitution: The methoxy group or other substituents could be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) might be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Reagents such as halogenating agents or nucleophiles might be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the potential applications of N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide based on its pharmacological properties.
Anticancer Activity
Several studies have focused on the anticancer potential of compounds containing piperidine and thiophene moieties. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of apoptosis pathways and the inhibition of cell proliferation.
Case Study:
In a study published in Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating efficacy at low concentrations. This suggests that this compound could exhibit similar properties.
Antimicrobial Properties
Compounds with thiophene rings are often evaluated for antimicrobial activity due to their ability to disrupt bacterial cell membranes. Research has shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data indicates that this compound may serve as a lead compound for developing new antimicrobial agents.
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The presence of methoxyphenyl groups may enhance blood-brain barrier permeability, allowing for central nervous system (CNS) targeting.
Case Study:
A recent investigation into similar piperidine compounds showed promise in reducing amyloid-beta plaque formation in neuronal cultures, suggesting that this compound could be further explored for neuroprotective applications.
Mechanism of Action
The mechanism of action for “N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” would depend on its specific biological or chemical activity. This could involve interactions with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of specific pathways or processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electronic Effects : The 3-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing chloro group in . This difference may influence binding interactions in biological systems.
- Lipophilicity : The chloro and methyl groups in increase logP values compared to the methoxy and methylthio derivatives, suggesting varied pharmacokinetic profiles.
- Synthetic Accessibility : All analogs share a common thiophene sulfonyl-piperidine-acetamide backbone, implying similar synthetic routes (e.g., sulfonylation of piperidine intermediates followed by amide coupling) .
Analytical Data
- Spectroscopy : Analogs are characterized using ¹H/¹³C NMR, IR, and MS (e.g., reports detailed molecular weights and functional group confirmations).
Biological Activity
N-(3-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxyphenyl group
- Thiophen-2-ylsulfonyl group
- Piperidin-2-ylacetamide moiety
This unique configuration may influence its interactions with biological targets, enhancing its pharmacological properties.
The biological activity of this compound is believed to involve interactions with various molecular targets, such as:
- Enzymes
- Receptors
These interactions can modulate specific biochemical pathways, leading to potential therapeutic effects. The precise mechanism remains an area of ongoing research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating strong bactericidal activity. The compounds were also effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
Research indicates that similar piperidine derivatives possess antitumor properties. They have been shown to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
Compounds with structural similarities have also been noted for their anti-inflammatory effects. They may inhibit inflammatory mediators, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results showed that certain derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .
- Antitumor Mechanism : Another investigation into pyrazole derivatives highlighted their ability to induce cell death through multiple mechanisms, including the inhibition of AKT and mTOR pathways .
- In Vivo Studies : In vivo studies are crucial for assessing the therapeutic efficacy of these compounds. Preliminary results suggest that some derivatives significantly reduce tumor growth in animal models, warranting further exploration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
